molecular formula C15H23NOS B2998289 cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1798460-54-4

cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2998289
CAS No.: 1798460-54-4
M. Wt: 265.42
InChI Key: DZDNPQBRFNNJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure common in bioactive molecules due to its conformational rigidity. The (1R,5S) stereochemistry defines spatial orientation, while the 3-(methylthio) substituent introduces a sulfur-containing group that modulates electronic and steric properties. This structural combination suggests applications in medicinal chemistry, particularly for targets requiring bicyclic scaffolds with tunable substituents .

Properties

IUPAC Name

cyclohex-3-en-1-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-3,11-14H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDNPQBRFNNJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a compound of interest due to its potential biological activities, particularly in the context of neurological and cognitive disorders. This article reviews the existing literature on its biological activity, including its mechanism of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and chemical structure, which includes a cyclohexene ring fused with an azabicyclo framework. Its molecular formula is C13H17NOSC_{13}H_{17}NOS with a molecular weight of approximately 239.35 g/mol.

Research indicates that compounds similar to this compound may act as inhibitors of the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain. This inhibition could have implications for treating conditions such as cocaine addiction and other dopaminergic disorders .

Biological Activity Overview

Activity Description Reference
Dopamine Transporter Inhibition The compound shows potential as a selective inhibitor of DAT, similar to other 8-thiabicyclo compounds.
Cognitive Enhancement Inhibitors of histone deacetylase related to this compound may improve cognitive functions.
Antimicrobial Activity Related structures have demonstrated antimicrobial properties, suggesting a broader biological profile.

Case Studies and Research Findings

  • Dopamine Transporter Studies :
    • A study on 8-thiabicyclo[3.2.1]octanes demonstrated that certain derivatives exhibit potent inhibition of DAT with IC50 values ranging from 7 to 43 nM, indicating high efficacy in modulating dopaminergic activity .
  • Cognitive Function :
    • Research on histone deacetylase inhibitors has shown that compounds with similar structures can enhance cognitive function in animal models, suggesting potential applications in treating cognitive deficits .
  • Antimicrobial Properties :
    • Compounds structurally related to this compound have been tested for antimicrobial efficacy against various pathogens, indicating a possible role in infection management .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs
Compound Name Core Structure Substituents Biological Target/Activity Key Properties Reference
Target Compound 8-azabicyclo[3.2.1]octane - 3-(Methylthio)
- Cyclohex-3-en-1-yl methanone
Undisclosed (potential kinase or receptor modulation) - Moderate lipophilicity (methylthio)
- Rigid bicyclic core
PF-06700841 8-azabicyclo[3.2.1]octane - 3-(Pyrimidin-4-yl)
- Difluorocyclopropyl methanone
Dual TYK2/JAK1 inhibitor (autoimmune diseases) - Fluorine enhances binding affinity
- Pyrimidine enables kinase selectivity
Tropifexor (INN) 8-azabicyclo[3.2.1]octane - 3-(Oxazole-4-ylmethoxy)
- Benzothiazole-6-carboxylic acid
Farnesoid X receptor (FXR) agonist - Trifluoromethoxy group increases metabolic stability
- Carboxylic acid aids solubility
Maraviroc 8-azabicyclo[3.2.1]octane - 3-(Triazolyl)
- Difluorocyclohexane carboxamide
CCR5 antagonist (HIV entry inhibitor) - Triazole enhances hydrogen bonding
- Difluorocyclohexane improves bioavailability
{(3-exo)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-thiophen-2-yl)methanone 8-azabicyclo[3.2.1]octane - 3-(Fluorophenyl)
- 4-Bromo-thiophene methanone
Undisclosed (likely protease or kinase target) - Bromine increases lipophilicity
- Fluorine optimizes pharmacokinetics
((1R,5S)-3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone 8-azabicyclo[3.2.1]octane - 3-(Phenylsulfonyl)
- Thiophen-3-yl methanone
Undisclosed (possible GPCR modulation) - Sulfonyl group enhances electron withdrawal
- Thiophene enables π-π stacking

Key Findings and Trends

In contrast, the target compound’s methylthio group (weak electron donor) may favor hydrophobic binding pockets . Halogenation: Bromine and fluorine in analogs (e.g., Tropifexor, ) improve metabolic stability and binding affinity through halogen bonds and lipophilicity modulation . Heterocycles: Thiophene () and triazole () rings introduce hydrogen-bonding or π-stacking capabilities absent in the target compound’s cyclohexene group, suggesting divergent target selectivity .

Stereochemical and Conformational Impact: The (1R,5S) configuration in the target compound enforces a rigid bicyclic structure, limiting rotational freedom compared to non-stereospecific analogs (e.g., ’s cyclohex-1-en-1-yl derivative). This rigidity may improve target specificity but reduce adaptability to diverse binding sites .

Physicochemical Properties: Solubility: Hydroxyl-containing analogs () exhibit higher aqueous solubility but lower membrane permeability than the target compound’s hydrophobic cyclohexene . Lipophilicity: The methylthio group (logP ~2.5 estimated) balances lipophilicity between highly polar (e.g., carboxylic acid in Tropifexor) and nonpolar (e.g., tert-butyl in ) analogs, optimizing blood-brain barrier penetration .

Q & A

Q. What synthetic strategies are recommended for synthesizing the bicyclo[3.2.1]octane core with stereochemical control?

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold requires careful stereochemical control. Key methods include:

  • Coupling reactions : Use tert-butyl carbamate-protected intermediates for regioselective functionalization, as demonstrated in the synthesis of related compounds via Buchwald-Hartwig amination or nucleophilic substitution (e.g., with 6-methoxypyrimidine) .
  • Chiral resolution : Employ chiral auxiliaries or enantioselective catalysis to achieve the (1R,5S) configuration, critical for biological activity in analogs like Maraviroc .
  • Methylthio introduction : Incorporate the methylthio group at position 3 via thiol-alkylation or substitution reactions under anhydrous conditions to avoid oxidation .

Q. Which analytical techniques validate the structural integrity and enantiomeric purity of this compound?

  • X-ray crystallography : Resolve absolute stereochemistry, as applied to structurally similar bicyclo derivatives .
  • Chiral HPLC/MS : Quantify enantiomeric excess (>98% purity required for pharmacological relevance) .
  • NMR spectroscopy : Confirm regiochemistry using NOESY to verify spatial proximity of the methylthio group to the bicyclo core .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • CCR5 binding assays : Use competitive displacement studies with radiolabeled Maraviroc, a CCR5 antagonist sharing the bicyclo[3.2.1]octane motif, to evaluate receptor affinity .
  • CYP450 inhibition assays : Assess metabolic stability using human liver microsomes, given the methylthio group’s potential to modulate cytochrome interactions .

Advanced Research Questions

Q. How does the methylthio substituent influence the compound’s pharmacokinetic profile compared to oxygen or nitrogen analogs?

  • Lipophilicity : The methylthio group increases logP compared to hydroxyl or amino substituents, enhancing membrane permeability but potentially reducing aqueous solubility.
  • Metabolic stability : Sulfur-containing groups are prone to oxidation, necessitating stability studies in oxidative media (e.g., hydrogen peroxide titration) .
  • SAR insights : In Maraviroc analogs, replacing sulfur with oxygen reduced CCR5 binding by 10-fold, highlighting the methylthio group’s role in hydrophobic interactions .

Q. What computational approaches predict the compound’s interaction with target receptors like CCR5 or Farnesoid X receptor (FXR)?

  • Molecular docking : Use crystal structures of Maraviroc-bound CCR5 (PDB ID: 4MBS) to model binding poses and identify key residues (e.g., Glu283) for mutagenesis validation .
  • MD simulations : Analyze conformational stability of the bicyclo core in aqueous and lipid bilayer environments to optimize bioavailability .

Q. How can enantiomeric impurities impact biological activity, and what mitigation strategies exist?

  • Activity loss : The (1S,5R) enantiomer of Maraviroc exhibits 100-fold lower CCR5 affinity, emphasizing the need for strict stereochemical control .
  • Mitigation : Employ asymmetric hydrogenation with Ru-BINAP catalysts or enzymatic resolution to achieve >99% enantiomeric excess .

Q. What experimental designs address stability challenges during long-term storage or in vivo studies?

  • Storage : Solutions in DMSO should be stored at -20°C under inert gas (e.g., argon) to prevent oxidation of the methylthio group .
  • Formulation : Use lyophilization with cyclodextrin-based excipients to enhance solid-state stability and reconstitution properties .

Q. How do contradictory data in receptor binding assays arise, and how should they be resolved?

  • Source of contradictions : Variability in cell lines (e.g., CHO vs. HEK293 expressing CCR5) or assay conditions (e.g., pH-dependent protonation of the azabicyclo nitrogen) .
  • Resolution : Standardize assays using WHO-recommended reference compounds (e.g., Maraviroc) and validate with orthogonal techniques like SPR .

Methodological Considerations

  • Stereochemical analysis : Combine X-ray, NMR, and chiral chromatography for unambiguous confirmation .
  • Biological assays : Include positive controls (e.g., Tropifexor for FXR agonism) and account for species-specific receptor polymorphisms .
  • Data interpretation : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.